molecular formula C16H19ClN2OS2 B2796528 N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954043-79-9

N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2796528
CAS No.: 954043-79-9
M. Wt: 354.91
InChI Key: JBIPEJVEJCOSCK-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a 3-chlorobenzylthio group and an acetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Introduction of the 3-Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiazole derivative.

    Attachment of the Acetamide Moiety: The final step includes the acylation of the thiazole derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring or the sulfur atom in the thioether group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the acetamide group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide would depend on its specific biological activity. Generally, compounds with thiazole rings can interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the 3-chlorobenzylthio group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(sec-butyl)-2-(2-((3-chlorophenyl)thio)thiazol-4-yl)acetamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the 3-chlorobenzylthio group and the acetamide moiety can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-5-4-6-13(17)7-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIPEJVEJCOSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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